Cas no 190654-80-9 (2,6-dichloro-7-ethyl-7H-Purine)

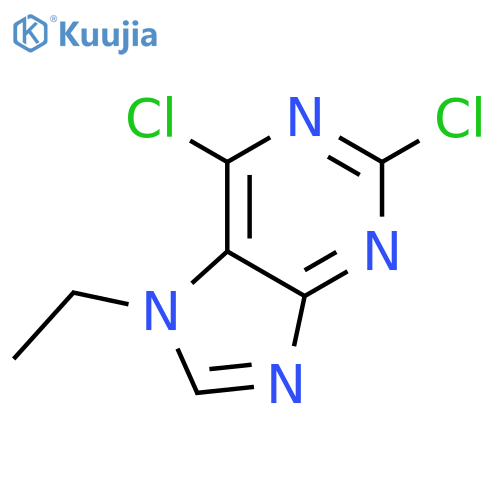

190654-80-9 structure

商品名:2,6-dichloro-7-ethyl-7H-Purine

2,6-dichloro-7-ethyl-7H-Purine 化学的及び物理的性質

名前と識別子

-

- 2,6-dichloro-7-ethyl-7H-Purine

- 2,6-dichloro-7-ethylpurine

- Z1269180671

- GS4194

- OXRKNOIREWJPSD-UHFFFAOYSA-N

- DB-329691

- EN300-7542670

- SCHEMBL183206

- 190654-80-9

-

- インチ: InChI=1S/C7H6Cl2N4/c1-2-13-3-10-6-4(13)5(8)11-7(9)12-6/h3H,2H2,1H3

- InChIKey: OXRKNOIREWJPSD-UHFFFAOYSA-N

- ほほえんだ: CCN1C=NC2=C1C(=NC(=N2)Cl)Cl

計算された属性

- せいみつぶんしりょう: 215.9969516g/mol

- どういたいしつりょう: 215.9969516g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

2,6-dichloro-7-ethyl-7H-Purine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7542670-0.25g |

2,6-dichloro-7-ethyl-7H-purine |

190654-80-9 | 95% | 0.25g |

$315.0 | 2024-05-23 | |

| Enamine | EN300-7542670-1.0g |

2,6-dichloro-7-ethyl-7H-purine |

190654-80-9 | 95% | 1.0g |

$642.0 | 2024-05-23 | |

| Enamine | EN300-7542670-0.05g |

2,6-dichloro-7-ethyl-7H-purine |

190654-80-9 | 95% | 0.05g |

$149.0 | 2024-05-23 | |

| Enamine | EN300-7542670-10.0g |

2,6-dichloro-7-ethyl-7H-purine |

190654-80-9 | 95% | 10.0g |

$2762.0 | 2024-05-23 | |

| Ambeed | A632038-100mg |

2,6-Dichloro-7-ethyl-7H-purine |

190654-80-9 | 97% | 100mg |

$80.0 | 2024-07-28 | |

| 1PlusChem | 1P024HF0-1g |

2,6-DICHLORO-7-ETHYL-7H-PURINE |

190654-80-9 | 97% | 1g |

$367.00 | 2024-06-17 | |

| 1PlusChem | 1P024HF0-100mg |

2,6-DICHLORO-7-ETHYL-7H-PURINE |

190654-80-9 | 97% | 100mg |

$80.00 | 2024-06-17 | |

| 1PlusChem | 1P024HF0-250mg |

2,6-DICHLORO-7-ETHYL-7H-PURINE |

190654-80-9 | 97% | 250mg |

$136.00 | 2024-06-17 | |

| Aaron | AR024HNC-100mg |

2,6-Dichloro-7-ethyl-7H-purine |

190654-80-9 | 97% | 100mg |

$87.00 | 2025-02-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196870A-100mg |

2,6-dichloro-7-ethyl-7H-Purine |

190654-80-9 | 0.97 | 100mg |

¥981.0 | 2024-07-24 |

2,6-dichloro-7-ethyl-7H-Purine 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

190654-80-9 (2,6-dichloro-7-ethyl-7H-Purine) 関連製品

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:190654-80-9)2,6-dichloro-7-ethyl-7H-Purine

清らかである:99%

はかる:1g

価格 ($):330.0